5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Its structure includes two aromatic substituents: a 3-chlorophenyl group at position 5 and a 3-fluoro-4-methylphenyl group at position 1.
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c1-9-5-6-12(8-13(9)19)23-15-14(20-21-23)16(24)22(17(15)25)11-4-2-3-10(18)7-11/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLOHWCMJVIQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrrolo[3,4-d][1,2,3]triazole structure, followed by the introduction of the chlorophenyl and fluoromethylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chlorophenyl and fluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with desirable chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structure Variations
The target compound’s pyrrolo-triazole-dione core distinguishes it from other heterocyclic systems:
- Pyrazoline derivatives (): Feature a 4,5-dihydro-1H-pyrazole ring with carbaldehyde or acetyl substituents. These lack the fused triazole and dione moieties, reducing hydrogen-bonding capacity compared to the target compound .
- Dihydropyrano-pyrazoles (): Contain a pyranopyrazole scaffold with dihydro groups.
- Pyrrolo-oxazole-diones (): Share a pyrrolo-dione framework but replace the triazole with an oxazole ring. This substitution may alter electronic properties and intermolecular interactions .
Substituent Effects
- Chlorophenyl Groups: The target’s 3-chlorophenyl substituent differs from the 4-chlorophenyl groups in and .
- Fluorophenyl and Methyl Groups: The 3-fluoro-4-methylphenyl group combines lipophilic (methyl) and polar (fluoro) features.
- Dimethylamino Groups (): Introduce strong electron-donating effects, contrasting with the electron-withdrawing fluoro group in the target compound. This difference could influence solubility and bioavailability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Structural Insights
Methodological Considerations
- Crystallography : Structural confirmation of analogs () often employs SHELX software (), suggesting its utility for resolving the target compound’s conformation .
- Synthetic Challenges : The fused triazole-dione system may require multi-step synthesis, as seen in ’s triazole intermediates, necessitating optimization for scalability .
Biological Activity
5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms of action, and specific case studies that highlight its efficacy in various applications.
Chemical Structure and Synthesis
The compound features a unique pyrrolo[3,4-d][1,2,3]triazole core with chloro and fluoro substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions starting from functionalized phenyl rings. Key steps include cyclization reactions facilitated by strong acids or bases under controlled conditions to yield the final product.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific molecular targets within biological systems.
The presence of chloro and fluoro groups significantly influences the compound's binding affinity to target proteins or enzymes. This interaction modulates the activity of these targets, which may include:
- Tyrosinase Inhibition : The compound has been studied for its ability to inhibit tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating pigmentation disorders and neurodegenerative diseases .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of the compound against common pathogens. Results indicated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H... | S. aureus | 15 |
| 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H... | E. coli | 12 |
Anticancer Properties
In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. A notable study reported a dose-dependent decrease in viability in breast cancer cells (MCF-7) treated with the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing this pyrrolo-triazole-dione derivative, and how can reaction efficiency be improved?
- Methodology : Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are effective for constructing the triazole core. For example, details a protocol using CuSO₄ and sodium ascorbate in THF/H₂O at 50°C for 16 hours, achieving 61% yield. To enhance efficiency, optimize stoichiometry of reactants (e.g., 1.2 eq alkyne relative to azide) and employ microwave-assisted synthesis to reduce reaction time .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Structural Confirmation : X-ray crystallography is the gold standard for resolving stereochemistry and ring conformations. reports orthorhombic crystal symmetry (space group P212121) with unit cell parameters a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å. Complement this with ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and IR (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach : Use density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) for reactivity prediction. highlights ICReDD’s workflow integrating quantum chemical calculations (e.g., Gaussian 16) and reaction path searches to prioritize synthetic targets .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Analysis : Discrepancies may arise from dynamic conformational changes or solvent effects. For example, observes variable ¹H NMR chemical shifts for tetrazole-thioether derivatives due to rotational barriers. Use variable-temperature NMR (VT-NMR) to probe slow exchange regimes or employ 2D techniques (COSY, NOESY) to assign overlapping signals .
Q. What mechanistic insights explain the regioselectivity of triazole formation in this scaffold?
- Mechanistic Study : Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁵N/²H) can differentiate between stepwise vs. concerted pathways. ’s synthesis of triazole-pyrazole hybrids suggests a copper(I)-acetylide intermediate, which undergoes regioselective cycloaddition with azides. Computational modeling (e.g., NEB simulations) can map transition states .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. ’s protocol notes sensitivity to moisture; thus, store under inert atmosphere (N₂) at −20°C. For reaction conditions, avoid prolonged heating (>80°C) to prevent ring-opening, as observed in ’s thermal ellipsoid analysis .
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental solubility assays?
- Resolution : Computational models (e.g., COSMO-RS) may underestimate crystal lattice energy. Validate with experimental measure solubility in DMSO/water mixtures ( uses aqueous workup) and correlate with Hansen solubility parameters. Adjust models using experimental logP values (e.g., XLogP3 ≈ 3.5 from ) .
Methodological Tables
| Parameter | Typical Value | Source |
|---|---|---|
| Crystallographic Data | Space group: P212121 | |
| Reaction Yield (CuAAC) | 61% (THF/H₂O, 50°C, 16 h) | |
| Thermal Stability | Decomposition >200°C | |
| Calculated logP (XLogP3) | ~3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
